molecular formula C21H25NO3 B5492392 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid

4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid

Cat. No. B5492392
M. Wt: 339.4 g/mol
InChI Key: DAHBXCRZTVBSGY-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid, also known as BMS-986177, is a novel small molecule drug that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and it is now being evaluated in clinical trials for the treatment of inflammatory bowel disease (IBD) and other autoimmune disorders.

Mechanism of Action

4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in the regulation of lymphocyte trafficking. By blocking S1P1, 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid prevents the migration of lymphocytes from the lymphoid organs to the peripheral tissues, thereby reducing inflammation. This mechanism of action is similar to that of other S1P1 antagonists, such as fingolimod, which is used for the treatment of multiple sclerosis.
Biochemical and Physiological Effects:
4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid has been shown to reduce inflammation and tissue damage in preclinical models of IBD and other autoimmune disorders. It has also been shown to reduce the production of pro-inflammatory cytokines in human immune cells in vitro. In addition, 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid is its selectivity for S1P1, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation is the lack of data on the safety and efficacy of 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid in humans, as clinical trials are still ongoing.

Future Directions

There are several future directions for the research and development of 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid. One direction is to evaluate its efficacy and safety in clinical trials for the treatment of IBD and other autoimmune disorders. Another direction is to explore its potential use in other indications, such as multiple sclerosis or psoriasis. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid and to identify potential biomarkers of response. Finally, the development of more potent and selective S1P1 antagonists may lead to the discovery of new therapeutic agents for the treatment of autoimmune disorders.

Synthesis Methods

The synthesis of 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid involves several steps, including the preparation of the piperidine intermediate, the coupling reaction with the benzoic acid derivative, and the final deprotection step. The synthesis has been described in detail in a patent application by Bristol-Myers Squibb, the company that developed the compound.

Scientific Research Applications

4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid has been evaluated in preclinical studies for its potential use in the treatment of IBD and other autoimmune disorders. In a mouse model of colitis, 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid was shown to reduce inflammation and improve tissue damage. It has also been shown to reduce the production of pro-inflammatory cytokines in human immune cells in vitro. These findings suggest that 4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid has potential as a therapeutic agent for the treatment of IBD and other autoimmune disorders.

properties

IUPAC Name

4-[[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(25)11-12-22(14-17-7-9-18(10-8-17)20(23)24)15-19(21)13-16-5-3-2-4-6-16/h2-10,19,25H,11-15H2,1H3,(H,23,24)/t19-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHBXCRZTVBSGY-PZJWPPBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid

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